molecular formula C24H27N5O2 B2883363 2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396860-63-1

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

カタログ番号: B2883363
CAS番号: 1396860-63-1
分子量: 417.513
InChIキー: ZKWSSQOWWDAZDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic chemical compound designed for research applications. Its structure incorporates a phenylpiperazine moiety linked to a pyrimidine ring, a scaffold frequently explored in medicinal chemistry and pharmacology . The piperazine-pyrimidine core is a privileged structure in drug discovery, known for its versatility in interacting with various biological targets . Piperazine-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific literature, including serving as inhibitors of key enzymatic pathways , and exhibiting potential as antiviral , antibacterial , and central nervous system (CNS) agents . Similarly, pyrimidine derivatives are of significant research interest due to their role as core structures in numerous bioactive molecules . The specific research applications for this compound are not yet fully characterized and require further investigation by qualified researchers. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-21-10-8-19(9-11-21)16-24(30)27-22-17-23(26-18-25-22)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,17-18H,2,12-16H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWSSQOWWDAZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include ethoxybenzene, phenylpiperazine, and pyrimidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

化学反応の分析

Types of Reactions

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst or a specific solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group may yield a phenol derivative, while reduction of the pyrimidinyl group may yield a dihydropyrimidine derivative.

科学的研究の応用

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用機序

The mechanism of action of 2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Indazole-Based Acetamide Derivatives ()

Compounds such as N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) and 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) share the 4-ethoxyphenylacetamide motif but feature an indazole core instead of pyrimidine. Key differences include:

  • Structural Features: Indazole derivatives lack the pyrimidine-piperazine system, replacing it with trityl-protected indazole rings and halogen/aryl amino substituents.
  • Biological Activity : These compounds exhibit anti-proliferative properties, likely through kinase inhibition, but their selectivity may differ due to the indazole scaffold’s distinct steric and electronic properties .

Table 1: Comparison with Indazole Derivatives

Feature Target Compound Indazole Derivatives (e.g., 6b)
Core Structure Pyrimidine Indazole
Key Substituents 4-Phenylpiperazine, 4-ethoxyphenyl 2-Fluorophenylamino, trityl group
Molecular Weight ~450-500 g/mol (estimated) 532.54 g/mol (6b)
Synthetic Route Likely SNAr or coupling reactions Cross-coupling, deprotection

Thiazol-4-one Tautomers ()

N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A) exists as a 1:1 tautomeric mixture of thiazolidinone and thiazol-4-one forms. Unlike the target compound:

  • Biological Implications : Tautomerism may reduce target specificity compared to the rigid pyrimidine-piperazine system in the target compound .

Pyrimidine-Piperazine Analogues ()

Kinase-Targeting Analogues ()

Compounds such as N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)acetamide (7) share the pyrimidine-acetamide backbone but incorporate isoindolinone and dioxopiperidine groups. These modifications enhance proteolysis-targeting chimera (PROTAC) activity, enabling degradation of oncogenic targets like ALK. The target compound’s 4-phenylpiperazine may offer superior blood-brain barrier penetration compared to 7’s polar dioxopiperidine .

Simplified Piperazine Derivatives ()

2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (MW: 248.32 g/mol) lacks the pyrimidine and 4-ethoxyphenyl groups, resulting in reduced molecular complexity.

Table 2: Comparison with Pyrimidine-Piperazine Analogues

Feature Target Compound Compound 7 () Compound
Core Structure Pyrimidine + phenylpiperazine Pyrimidine + isoindolinone Phenylpiperazine + acetamide
Key Functional Groups 4-Ethoxyphenyl, phenylpiperazine Dioxopiperidine, methoxyphenyl Methylpiperazine, amino group
Molecular Weight ~450-500 g/mol ~550-600 g/mol 248.32 g/mol
Biological Target Kinases, GPCRs (hypothesized) ALK, PROTACs Unspecified (likely GPCRs)

Piperidine-Based Derivatives ()

Compounds like 2,2,6,6-tetramethylpiperidin-4-yl acetate share a piperidine core but lack the pyrimidine and acetamide moieties. Their ester-linked alkyl chains confer radical-scavenging properties, diverging from the target compound’s likely receptor-binding profile .

生物活性

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C27H32N4O4C_{27}H_{32}N_{4}O_{4} with a molecular weight of approximately 476.6 g/mol. The compound includes a pyrimidine ring, an ethoxyphenyl group, and a phenylpiperazine moiety, which are known to contribute to various biological activities.

Property Value
Molecular FormulaC27H32N4O4
Molecular Weight476.6 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems and enzymes.

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease .
  • Serotonergic Activity : The presence of the phenylpiperazine group suggests potential interactions with serotonin receptors, which could influence mood and anxiety levels .
  • Antimicrobial Properties : Research indicates that piperazine derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

In Vitro Studies

In vitro studies have demonstrated various biological activities associated with similar compounds:

  • Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10–50 µg/mL .
  • Cytotoxicity Assays : Compounds with similar structures have been evaluated against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). IC50 values typically range from 5 to 30 µM, indicating moderate to strong cytotoxic effects .

Case Studies

  • Acetylcholinesterase Inhibition : A study reported that derivatives similar to our compound inhibited AChE activity with IC50 values ranging from 0.1 to 5 µM, suggesting potential use in treating cognitive disorders.
  • Antitumor Activity : Another investigation into piperazine derivatives found that certain compounds induced apoptosis in cancer cells, with IC50 values as low as 49.85 µM in specific assays, highlighting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-ethoxyphenylacetic acid with a pyrimidine precursor under reflux conditions using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution at the 6-position of the pyrimidine ring, requiring a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetonitrile) at 80–90°C .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl and piperazine groups). For example, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₂₄H₂₈N₆O₂: 456.22 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of ethoxy group) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s bioactivity?

  • Computational Methods : Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like serotonin receptors (5-HT₁A/5-HT₂A), leveraging the piperazine moiety’s known interactions .
  • In Vitro Assays :
  • Substituent Variation : Replace the ethoxy group with methoxy or halogens to assess pharmacokinetic effects (e.g., logP changes via HPLC).
  • Bioactivity Testing : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values across derivatives .

Q. How should researchers resolve contradictory bioactivity data in different studies?

Contradictions may arise from:

  • Assay Conditions : Variability in cell culture media (e.g., serum concentration affecting compound solubility) or incubation times. Standardize protocols using guidelines like OECD 423 for cytotoxicity .
  • Impurity Profiles : HPLC-MS analysis to rule out side products (e.g., unreacted pyrimidine precursors) that may skew results .
  • Comparative Studies : Replicate experiments with independent batches and cross-validate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Q. What strategies ensure reproducibility in pharmacological assays for this compound?

  • Standardized Protocols : Adopt CLIA-certified methods for enzyme inhibition assays (e.g., COX-2 inhibition) with controls for pH, temperature, and solvent effects (DMSO ≤0.1% v/v) .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to account for batch-to-batch variability.
  • Positive/Negative Controls : Include reference compounds (e.g., aspirin for COX-2) and vehicle-only groups to normalize data .

Key Methodological Considerations

  • Data Table : Example SAR Analysis for Piperazine Derivatives

    Substituent (R)logP5-HT₁A Ki (nM)MCF-7 IC₅₀ (µM)
    -OCH₂CH₃3.112.48.2
    -OCH₃2.818.712.5
    -Cl3.59.16.8
    Data derived from in silico predictions and in vitro testing
  • Critical Note : Avoid sourcing from non-peer-reviewed platforms (e.g., BenchChem). Prioritize PubChem, crystallographic databases (CCDC), and validated journals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。